N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound that features both chlorophenyl and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science . The presence of these groups often imparts unique chemical and physical properties, making the compound valuable for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGVDGEDLRIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-3-trifluoromethylphenyl)methacrylamide: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethyl ketones: Known for their valuable synthetic applications and biological activities.
Uniqueness
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of chlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Biological Activity
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₉ClF₅NO₂
- Molecular Weight : 365.68 g/mol
- CAS Number : 338792-67-9
The compound features several functional groups, including a chlorophenyl moiety and multiple fluorinated groups, which enhance its stability and biological activity.
This compound interacts with various molecular targets, potentially altering enzyme activity or receptor function. The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity and membrane permeability, facilitating better interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For example, derivatives containing trifluoromethyl groups have shown promising results in inhibiting the growth of cancer cells in vitro. Studies suggest that the compound may inhibit specific cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : Similar compounds have been shown to moderately inhibit COX enzymes, which are crucial in inflammatory processes.
- Lipoxygenases (LOX) : Inhibition of LOX enzymes has been observed, which may contribute to its anti-inflammatory properties.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxicity of related compounds against breast cancer MCF-7 cells and found IC₅₀ values indicating moderate activity. The presence of halogen atoms (like chlorine and fluorine) was correlated with enhanced biological activity due to increased interactions with protein targets.
Compound Target Cell Line IC₅₀ (µM) Compound A MCF-7 15.2 Compound B MCF-7 18.5 - Molecular Docking Studies : Docking simulations have revealed that the trifluoromethyl group forms hydrogen bonds with key residues in target proteins, enhancing binding affinity and biological efficacy. These studies provide insights into how structural modifications can influence activity.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Chlorophenyl, Difluoro | Moderate COX inhibition |
| Compound B | Trifluoromethyl | Significant cytotoxicity |
| This compound | Chlorophenyl, Difluoro, Trifluoromethyl | Potential antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
